molecular formula C19H26I2N4O4 B14486384 4,4'-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide CAS No. 64379-90-4

4,4'-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide

Cat. No.: B14486384
CAS No.: 64379-90-4
M. Wt: 628.2 g/mol
InChI Key: RIVXPNQIPORJKO-UHFFFAOYSA-L
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Description

4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two anilinium groups, each substituted with three methyl groups and a nitro group, connected by a methylene bridge. The compound is often used in various scientific research applications due to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide typically involves the reaction of 4,4’-Methylenebis(N,N-dimethylaniline) with methyl iodide and nitric acid. The process can be summarized as follows:

    Starting Material: 4,4’-Methylenebis(N,N-dimethylaniline)

    Methylation: The starting material is treated with methyl iodide to introduce the trimethyl groups.

    Nitration: The methylated product is then nitrated using nitric acid to introduce the nitro groups.

    Iodination: Finally, the compound is treated with iodine to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of various substituted anilinium compounds.

Scientific Research Applications

4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the anilinium groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(N,N-dimethylaniline)
  • 4,4’-Methylenebis(N,N-dimethylaniline) diiodide
  • 4,4’-Methylenebis(N,N-dimethylaniline) nitrate

Uniqueness

4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is unique due to the presence of both trimethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research.

Properties

CAS No.

64379-90-4

Molecular Formula

C19H26I2N4O4

Molecular Weight

628.2 g/mol

IUPAC Name

trimethyl-[3-nitro-4-[[2-nitro-4-(trimethylazaniumyl)phenyl]methyl]phenyl]azanium;diiodide

InChI

InChI=1S/C19H26N4O4.2HI/c1-22(2,3)16-9-7-14(18(12-16)20(24)25)11-15-8-10-17(23(4,5)6)13-19(15)21(26)27;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

RIVXPNQIPORJKO-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)[N+](C)(C)C)[N+](=O)[O-])[N+](=O)[O-].[I-].[I-]

Origin of Product

United States

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